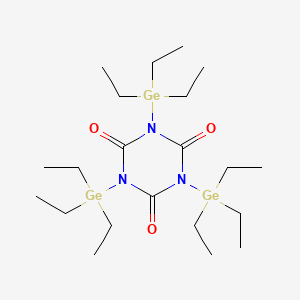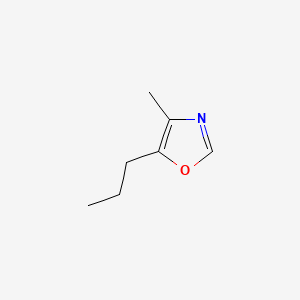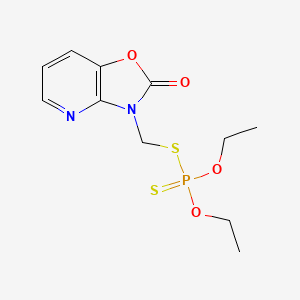
Phosphorodithioic acid, O,O-diethyl S-((2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O,O-diethyl S-((2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) ester is a complex organophosphorus compound. Compounds of this nature are often used in various industrial applications, including as additives in lubricants, pesticides, and flame retardants. The unique structure of this compound allows it to interact with biological systems and chemical environments in specific ways, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, O,O-diethyl S-((2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) ester typically involves the reaction of phosphorodithioic acid derivatives with oxazolo-pyridine compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is formed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale chemical reactors where the reactants are combined under specific conditions of temperature, pressure, and pH. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-((2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphorothioates or phosphates.
Reduction: This can result in the cleavage of the P-S bond, forming phosphines.
Substitution: The ester groups can be replaced by other nucleophiles, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might produce phosphorothioates, while substitution reactions could yield various ester derivatives.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, O,O-diethyl S-((2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on enzymes and other biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Used in the formulation of lubricants, pesticides, and flame retardants due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which phosphorodithioic acid, O,O-diethyl S-((2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved might include the modulation of oxidative stress, inhibition of enzyme activity, or interaction with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
Phosphorothioic acid derivatives: These compounds have similar structures but differ in their reactivity and applications.
Organophosphates: Widely used in agriculture and industry, these compounds share some chemical properties with phosphorodithioic acid derivatives.
Oxazolo-pyridine compounds: These compounds are structurally related and have similar biological activities.
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-((2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological systems makes it a valuable compound for research and industrial applications.
For precise and detailed information, consulting scientific literature and databases is recommended
Propiedades
Número CAS |
35570-65-1 |
|---|---|
Fórmula molecular |
C11H15N2O4PS2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-(diethoxyphosphinothioylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C11H15N2O4PS2/c1-3-15-18(19,16-4-2)20-8-13-10-9(17-11(13)14)6-5-7-12-10/h5-7H,3-4,8H2,1-2H3 |
Clave InChI |
FSIUCQCWLNQEJC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SCN1C2=C(C=CC=N2)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)
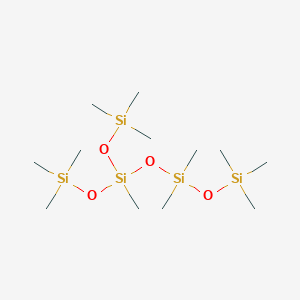
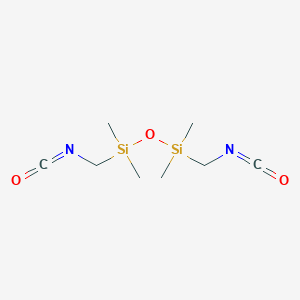
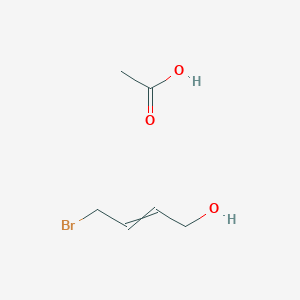

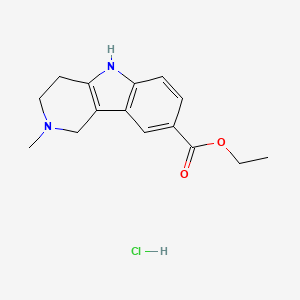
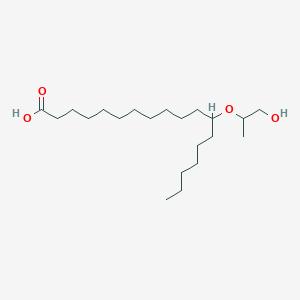
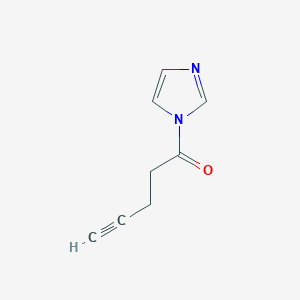

![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
